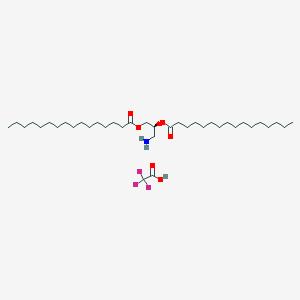
Fmoc-cis-4-methylthio-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-cis-4-methylthio-Pro-OH (Fmoc-cis-MTP) is a synthetic amino acid that is used in a variety of laboratory experiments and scientific research applications. It is a derivative of the naturally occurring amino acid proline, and contains a cis-methylthio group. Fmoc-cis-MTP is a highly versatile molecule that has been used in many different applications, ranging from drug discovery to protein engineering.
Wissenschaftliche Forschungsanwendungen
Fmoc-cis-4-methylthio-Pro-OH has been used in a variety of scientific research applications, including drug discovery, protein engineering, and bioconjugation. In drug discovery, this compound is used to synthesize peptides that can be used to identify novel drug targets. In protein engineering, this compound is used to modify proteins in order to improve their function or alter their activity. Finally, this compound has been used in bioconjugation experiments, where it is used to link a variety of molecules together.
Wirkmechanismus
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-cis-4-methylthio-Pro-OH has a number of advantages when used in laboratory experiments. First, it is highly soluble in a variety of solvents, making it easy to work with in a laboratory setting. Additionally, this compound is a highly versatile molecule that can be used in a variety of applications, including drug discovery, protein engineering, and bioconjugation. Finally, this compound is relatively inexpensive, making it an attractive option for laboratory experiments.
However, this compound also has some limitations. For example, it is not found in proteins and therefore does not interact with the same set of proteins and enzymes as other amino acids. Additionally, this compound is not a naturally occurring amino acid and therefore may not be suitable for some applications.
Zukünftige Richtungen
Fmoc-cis-4-methylthio-Pro-OH has a wide range of potential applications, and there are a number of future directions that could be explored. For example, this compound could be used to develop novel drugs and therapeutics, or to modify proteins in order to improve their function. Additionally, this compound could be used to develop new bioconjugation techniques, or to explore new methods of protein engineering. Finally, this compound could be used to develop new methods for synthesizing peptides, or to investigate the effects of this compound on cellular processes.
Synthesemethoden
Fmoc-cis-4-methylthio-Pro-OH is synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS). In SPPS, this compound is added to the peptide chain using a this compound-specific resin. This method is advantageous because it allows for high-yield synthesis of peptides containing this compound. Additionally, SPPS can be used to synthesize peptides containing a variety of other amino acids, including those with unnatural side chains.
Eigenschaften
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfanylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-27-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNREFSUPGGKAM-DJJJIMSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














